



The Pharmacological Profile of SR-31747: A Technical Guide

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SR-31747, a notable synthetic ligand, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of SR-31747, with a focus on its binding characteristics, mechanism of action, and its effects on various biological systems. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Binding Profile and Affinity

SR-31747 is recognized as a high-affinity ligand for sigma (σ) receptors, demonstrating a complex interaction with multiple binding sites. It does not conform to the classic profiles of sigma-1 or sigma-2 receptor subtypes, suggesting a unique mode of interaction.[1] The compound has been shown to bind to several proteins, including the SR-31747A-binding protein 1 (SR-BP), the emopamil-binding protein (EBP), which is also known as the human sterol isomerase (HSI), and sigma-2 receptors.[2][3]

The binding of SR-31747 to its sites is reversible.[1] It acts as an allosteric modulator of sigma sites, meaning it binds to a site distinct from the primary ligand binding site and modifies the receptor's affinity for its natural ligands in a non-competitive manner.[1]

Table 1: Binding Affinity of SR-31747



Target	Tissue/Cell Line	Ligand Used for Displaceme nt	Kd (nM)	Bmax (fmol/mg protein)	Reference
SR-31747 Binding Sites	Rat Spleen Membranes	[3H]SR- 31747	0.66	5646	[1]

Mechanism of Action

The pharmacological effects of SR-31747 are multifaceted, stemming from its interaction with multiple cellular targets. The primary mechanisms of action identified are the modulation of sigma receptors and the inhibition of sterol isomerase.

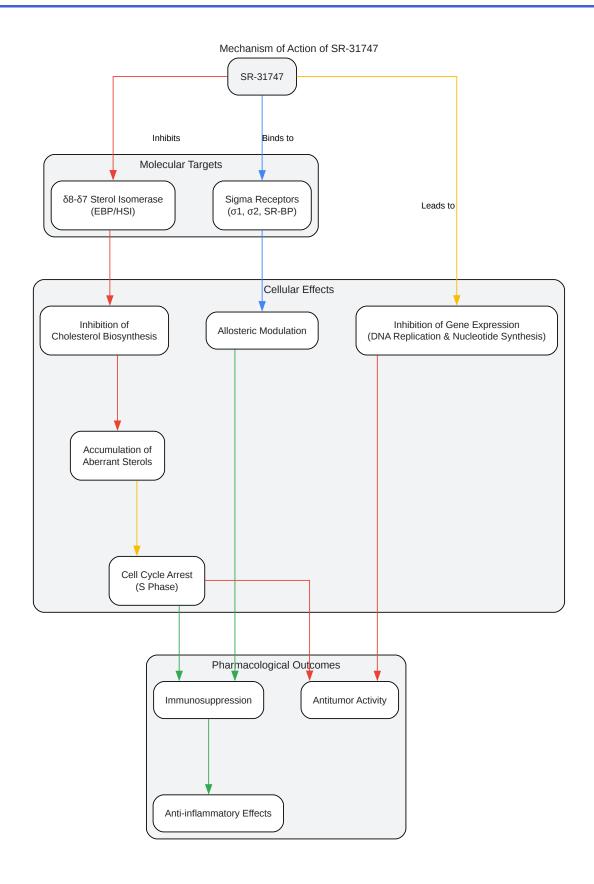
Sigma Receptor Modulation

SR-31747's interaction with sigma receptors is central to its activity. While initially explored for its immunomodulatory properties through these receptors, its binding to multiple sigma-related proteins, including the yet-to-be-cloned sigma-2 receptor, suggests a broader range of action. [2][3] Competitive binding experiments indicate that the emopamil-binding protein (EBP/HSI) plays a significant role in mediating the antiproliferative effects of SR-31747.[3]

Inhibition of Sterol Isomerase

A key aspect of SR-31747's mechanism is its ability to inhibit δ8-δ7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway.[4][5] This inhibition leads to the accumulation of aberrant sterols and disrupts cellular processes that are dependent on correct sterol metabolism, ultimately leading to an arrest of cell proliferation.[4][5] This mechanism has been demonstrated in both yeast and animal cell lines.[4][5] The antiproliferative activity of SR-31747 can be reversed by the addition of cholesterol, further supporting the role of sterol isomerase inhibition.





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Caption: Overview of SR-31747's mechanism of action.



Pharmacological Effects

SR-31747 exhibits a range of pharmacological effects, including immunosuppressive, antiinflammatory, and antitumor activities.

Immunomodulatory Effects

SR-31747 has demonstrated potent immunomodulatory properties. It inhibits the proliferative response of both mouse and human lymphocytes to mitogens in a concentration- and time-dependent manner.[6] This effect is believed to be receptor-mediated and occurs during the S phase of the cell cycle.[6]

In vivo studies in mice have shown that SR-31747 can prevent graft-versus-host disease and delayed-type hypersensitivity granuloma formation.[6] Interestingly, it does not appear to affect the antibody response to sheep red blood cells.[6]

Table 2: In Vivo Immunosuppressive Activity of SR-31747

Animal Model	Effect	Route of Administration	ED50 (mg/kg)	Reference
Mice	Inhibition of INVALID-LINK3PPP binding to spleen membranes	i.p.	0.18	[1]
Mice	Inhibition of INVALID-LINK3PPP binding to spleen membranes	oral	1.43	[1]
Mice	Decreased thymus weight	Not specified	50	[7]
Mice	Decreased number of thymocytes	Not specified	6.25 - 50	[7]



Antitumor Activity

SR-31747 exhibits significant antitumor activity both in vitro and in vivo.[2][3] It can dramatically inhibit the proliferation of various human cancer cell lines, including both hormone-responsive and -unresponsive breast and prostate cancer cells, at nanomolar concentrations.[2][3]

In vivo, treatment with SR-31747 has been shown to significantly decrease tumor development in mice.[2] For instance, daily intraperitoneal administration of 25 mg/kg SR-31747 resulted in a greater than 40% reduction in both tumor incidence and growth in nude mice injected with mammary and prostatic tumor cell lines.[8] The antitumor effect is thought to be mediated by the inhibition of genes crucial for DNA replication and cell cycle progression, as well as key enzymes in the nucleotide synthesis pathway.[6]

Table 3: In Vitro Antiproliferative Activity of SR-31747

Cell Line	Cancer Type	Effect	Concentration	Reference
Various human tumor cell lines	Not specified	Potent antitumoral activity	Not specified	[6]
Human breast and prostate cancer cell lines	Breast, Prostate	Dramatic inhibition of cell proliferation	Nanomolar	[2][3]

Experimental Protocols Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) for SR-31747.

Methodology:

 Membrane Preparation: Spleen tissue from Sprague-Dawley rats is homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction. The resulting pellet is resuspended in the assay buffer.

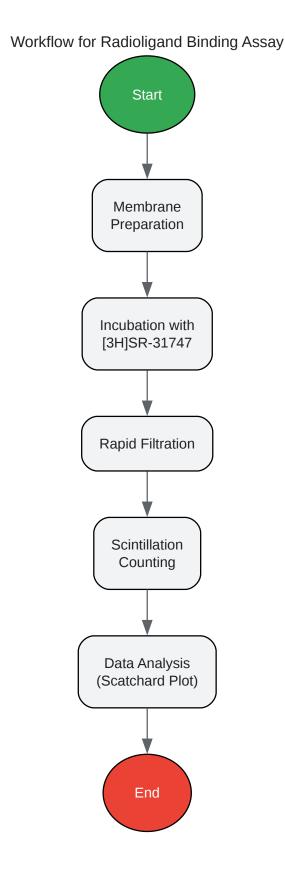
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- Binding Reaction: Aliquots of the membrane preparation are incubated with increasing concentrations of [3H]SR-31747 in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled SR-31747.
- Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by Scatchard analysis of the saturation binding data.





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Caption: Experimental workflow for a radioligand binding assay.



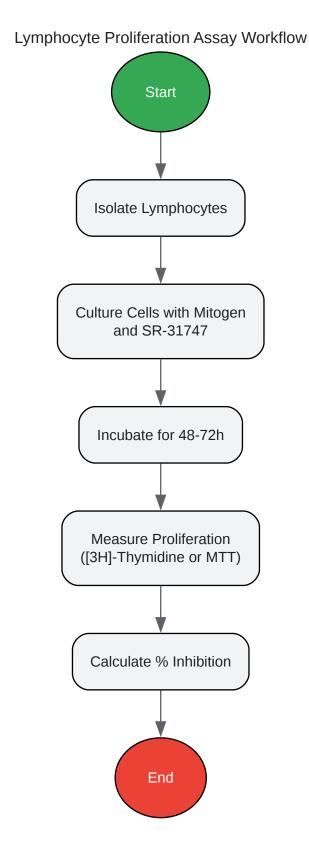
Lymphocyte Proliferation Assay

Objective: To assess the effect of SR-31747 on lymphocyte proliferation.

Methodology:

- Cell Isolation: Lymphocytes are isolated from human peripheral blood or mouse spleen using density gradient centrifugation (e.g., with Ficoll-Paque).
- Cell Culture: The isolated lymphocytes are cultured in 96-well plates in a suitable medium supplemented with serum and antibiotics.
- Treatment: The cells are treated with various concentrations of SR-31747 in the presence of a mitogen (e.g., phytohemagglutinin or concanavalin A) to stimulate proliferation. Control wells receive only the mitogen or medium.
- Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Proliferation Measurement:
 - [3H]-Thymidine Incorporation: During the last 18-24 hours of incubation, [3H]-thymidine is added to each well. The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
 - MTT Assay: An MTT solution is added to each well, and the plates are incubated for a further 4 hours. The resulting formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of inhibition of proliferation is calculated by comparing the results from the SR-31747-treated wells to the mitogen-only control wells.





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Caption: Workflow for a lymphocyte proliferation assay.



In Vivo Antitumor Activity Assay

Objective: To evaluate the antitumor efficacy of SR-31747 in a mouse xenograft model.

Methodology:

- Cell Culture and Implantation: Human tumor cells (e.g., breast or prostate cancer cell lines) are cultured in vitro and then injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Treatment: The mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of SR-31747 (e.g., 25 mg/kg), while the control group receives the vehicle.
- Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. The body
 weight and general health of the mice are also monitored.
- Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
- Data Analysis: Tumor growth curves are plotted, and the tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.

Conclusion

SR-31747 is a promising pharmacological agent with a unique and complex mechanism of action. Its ability to modulate sigma receptors and inhibit sterol isomerase contributes to its potent immunosuppressive, anti-inflammatory, and antitumor effects. The data presented in this guide highlight the significant therapeutic potential of SR-31747 and provide a foundation for further research and development. The detailed experimental protocols offer a framework for researchers to investigate its properties further and explore its clinical applications.



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